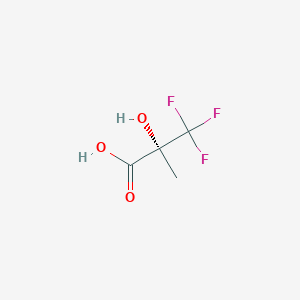

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Description

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS 44864-47-3) is a fluorinated carboxylic acid with the molecular formula C₄H₅F₃O₃ and a molecular weight of 158.08 g/mol . It is a chiral compound, existing as the (R)-enantiomer, and is characterized by a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group at the C2 position of the propanoic acid backbone. Key physicochemical properties include:

- Boiling point: 247.4°C (760 mmHg)

- Density: 1.532 g/cm³ (20°C)

- Appearance: White crystalline powder

- Hazard profile: Corrosive (H290, H314) .

This compound serves as a fluorinated building block in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of the -CF₃ group to enhance metabolic stability and binding affinity in target molecules . Its enantioselective synthesis is achieved via kinetic resolution using recombinant S-amidase enzymes, which hydrolyze the (S)-amide precursor to yield the (R)-enantiomer .

Propriétés

IUPAC Name |

(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGJACFEVDCYMC-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44864-47-3 | |

| Record name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions

-

Substrate Concentration : ≤10 wt.% (optimized at ≤2 wt.%) to prevent enzyme inhibition.

-

Temperature : 20–30°C, balancing reaction rate and enzyme stability.

-

pH : 5–8, maintained using phosphate buffers to stabilize the enzyme’s active site.

Under these conditions, the enzyme hydrolyzes the (R)-ester to (R)-acid, leaving the (S)-ester unreacted. For example, a 5.4 mmol racemic ester treated with porcine liver esterase in ethanol yielded 27.6% (R)-acid after silica gel chromatography. The unreacted (S)-ester is subsequently hydrolyzed under basic conditions (e.g., NaOH) to yield (S)-acid, though this step is optional depending on the target application.

Analytical Characterization

Post-synthesis, the enantiomeric excess (ee) and purity are validated via:

-

Gas Chromatography (GC) : Quantifies trifluoroacetone (92.1% purity) and reaction intermediates.

-

¹H-NMR Spectroscopy : Confirms structural integrity by matching peaks to reference spectra (e.g., δ 1.45 ppm for CH₃ groups).

-

Chiral HPLC : Resolves (R)- and (S)-enantiomers, typically achieving >98% ee for the (R)-acid.

Comparative Analysis of Methodologies

Traditional vs. Enzymatic Resolution

| Aspect | Chemical Resolution | Enzymatic Resolution |

|---|---|---|

| Cost | High (expensive resolving agents) | Moderate (reusable enzymes) |

| Yield | 40–50% | 70–90% |

| Stereoselectivity | 80–90% ee | >98% ee |

| Scalability | Limited by chromatography | Batch/continuous reactors feasible |

The enzymatic method’s superiority in yield and stereoselectivity makes it industrially preferred, despite higher initial enzyme costs.

Industrial Applications and Case Studies

A pilot-scale process described in DE19725802A1 produced 293.8 g of trifluoroacetone (90% yield) using 500 g of trifluoroacetoacetic ester. Subsequent enzymatic resolution of 1.0 g racemic ester yielded 502.6 mg (R)-acid (27.6%), with scalability limited only by bioreactor capacity .

Analyse Des Réactions Chimiques

Types of Reactions

®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Applications De Recherche Scientifique

Chiral Building Block in Organic Synthesis

TFHMPA is utilized as a chiral building block for the synthesis of complex organic molecules. Its ability to provide enantiomerically pure compounds is crucial for developing pharmaceuticals with specific biological activities .

Biological Studies

The compound plays a role in studying enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for amidases, which hydrolyze amides and can lead to the production of optically pure compounds .

Pharmaceutical Development

TFHMPA is an important intermediate in synthesizing pharmaceuticals that require chiral purity. For example, secondary amides derived from TFHMPA have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), which is relevant in cancer metabolism .

Agrochemical Production

In the agrochemical industry, TFHMPA is used to modify biological activity in pesticides and herbicides. Its fluorinated structure enhances the stability and efficacy of these compounds .

Case Study 1: Inhibition of Pyruvate Dehydrogenase Kinase

A study published in the Journal of Medicinal Chemistry demonstrated that secondary amides derived from (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid exhibited significant inhibition of PDHK. This finding highlights the potential of TFHMPA derivatives in cancer therapy .

Case Study 2: Enzymatic Synthesis

Research on a cobalt-dependent amidase from Burkholderia phytofirmans showed that it could efficiently synthesize (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid from racemic mixtures. This method enhances the production of optically pure compounds essential for pharmaceutical applications .

Mécanisme D'action

The mechanism of action of ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Enantiomeric Pair: (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

The (S)-enantiomer (CAS 24435-45-8) shares identical molecular formula and weight but differs in stereochemistry. Key distinctions include:

- Synthesis : Produced via S-amidase-catalyzed hydrolysis of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide .

- Biological Activity : Enzymatic selectivity suggests divergent interactions in chiral environments, such as enzyme active sites or receptor binding pockets.

- Commercial Availability : Both enantiomers are sold as chiral synthons, with the (R)-form priced higher due to its prevalence in bioactive molecules .

Structural Analogs with Fluorinated Substituents

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid (CAS 1163729-47-2)

- Similarity Score : 0.95

- Structure : Cyclobutane ring replaces the methyl group, introducing ring strain.

trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 133261-33-3)

- Similarity Score : 0.84

- Structure : Cyclohexane ring with -CF₃ substituent.

- Applications : Used in materials science for hydrophobic coatings due to its aromatic and fluorinated moieties .

Functional Group Variants

(R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid (CAS 20445-31-2)

- Structure : Hydroxyl group replaced by methoxy (-OCH₃); phenyl group added at C2.

- Properties : Reduced acidity (pKa ~4.5 vs. ~1.5 for (R)-acid) due to electron-donating methoxy group. Hazard profile includes skin/eye irritation (H315, H319) .

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid (CAS 13252-13-6)

- Structure : Additional fluorine atoms and ether linkage.

- Applications : Classified as a substance of very high concern (SVHC) due to environmental persistence .

Activité Biologique

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS No. 44864-47-3) is a chiral compound that has garnered attention due to its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group that significantly influences its reactivity and interaction with biological targets. The compound can be synthesized from racemic mixtures through enzymatic resolution, primarily using microorganisms such as Klebsiella, Arthrobacter, and Burkholderia .

Key Physical and Chemical Properties:

- Molecular Formula: C4H5F3O3

- Molecular Weight: 156.08 g/mol

- Boiling Point: Not specified

- Solubility: Highly soluble in organic solvents due to its lipophilic nature.

The biological activity of this compound is primarily attributed to its role as a chiral building block in drug synthesis. Its trifluoromethyl group enhances molecular interactions with various biological targets, leading to significant pharmacological effects.

-

Enzyme Inhibition:

- Research indicates that derivatives of this compound can inhibit key enzymes such as pyruvate dehydrogenase kinase (PDHK). This inhibition suggests potential therapeutic applications in metabolic diseases where PDHK regulation is crucial .

- Antimicrobial Activity:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

-

Metabolic Disorders:

- The inhibition of PDHK presents opportunities for developing treatments for metabolic disorders such as diabetes and obesity.

-

Antimicrobial Agents:

- Given its activity against resistant bacterial strains, it may serve as a lead compound for developing new antibiotics.

Q & A

Q. What enantioselective synthesis methods are available for (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid?

Methodological Answer: Enzymatic resolution using amidases is a key approach. For example, Arthrobacter sp. S-2 produces an S-enantioselective amidase that hydrolyzes (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield the (S)-enantiomer of the acid. To obtain the (R)-enantiomer, researchers can employ kinetic resolution by isolating the unreacted (R)-amide after enzymatic treatment, followed by hydrolysis under controlled conditions. Recombinant expression of enantioselective enzymes (e.g., cloned amidases with C-His6 tags) allows scalability and optimization of reaction parameters (e.g., pH, temperature, substrate concentration) .

Q. How can enantiomeric purity of this compound be validated?

Methodological Answer: Chiral high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are standard techniques. For example, GC-MS was used to quantify metabolites of structurally related trifluorinated propanoic acids (e.g., 3,3,3-trifluoro-2-fluoromethoxypropanoic acid) in human urine, demonstrating precision in detecting enantiomeric ratios. Polarimetric analysis can also supplement these methods by measuring optical rotation .

Q. What are the primary challenges in isolating this compound from racemic mixtures?

Methodological Answer: Key challenges include:

- Low enantioselectivity of enzymes : Screening microbial libraries for R-selective amidases or engineering existing enzymes via directed evolution.

- Solubility limitations : Optimizing solvent systems (e.g., aqueous-organic biphasic systems) to enhance substrate accessibility.

- Downstream purification : Employing techniques like crystallization or preparative HPLC with chiral stationary phases .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare across species?

Methodological Answer: Comparative studies can adapt methodologies from sevoflurane metabolism research. In humans, fluorinated propanoic acids are excreted via mercapturic acid pathways (detoxification) or β-lyase-mediated toxification. Rats exhibit 6× higher flux through toxification pathways. To study the (R)-enantiomer, isotope-labeled tracers (e.g., ¹⁸F or ¹³C) can track metabolic fate in vitro (hepatocyte assays) or in vivo (LC-MS/MS urine analysis). Species-specific differences in renal transporters (e.g., OAT1/3) must also be considered .

Q. What strategies improve the enantioselectivity of amidases for this compound production?

Methodological Answer:

- Enzyme engineering : Saturation mutagenesis of substrate-binding pockets (e.g., residues identified via homology modeling with Arthrobacter amidases) to favor R-enantiomer recognition.

- Cofactor engineering : Incorporating fluorinated cofactors or ionic liquids to modulate enzyme rigidity and selectivity.

- Dynamic kinetic resolution (DKR) : Coupling amidases with racemases to achieve theoretical 100% yield of the (R)-acid .

Q. How can in silico modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict interactions between the (R)-enantiomer and target proteins (e.g., enzymes inhibited by trifluoromethyl groups).

- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) on physicochemical properties (logP, pKa) and bioactivity.

- MD simulations : Assess conformational stability of derivatives in aqueous vs. lipid bilayer environments to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.